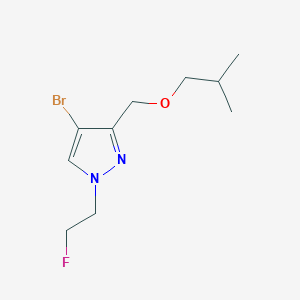

4-bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole

Description

4-Bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole (CAS: 1004194-14-2) is a brominated pyrazole derivative featuring a 2-fluoroethyl group at position 1 and an isobutoxymethyl ether at position 2. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name |

4-bromo-1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrFN2O/c1-8(2)6-15-7-10-9(11)5-14(13-10)4-3-12/h5,8H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHNBZAGNARMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC1=NN(C=C1Br)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163014 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-3-[(2-methylpropoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856042-46-0 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-3-[(2-methylpropoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856042-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-3-[(2-methylpropoxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Molecular Characteristics

The molecular formula of 4-bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is $$ \text{C}{10}\text{H}{16}\text{BrFN}_2\text{O} $$, with a molecular weight of 279.15 g/mol. Its SMILES representation ($$ \text{CC(C)COCC1=NN(C=C1Br)CCF} $$) highlights the bromine atom at position 4, the 2-fluoroethyl group at position 1, and the isobutoxymethyl moiety at position 3. The IUPAC name, 4-bromo-1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole, reflects these substituents.

Key Substituents and Reactivity

Preparation Methods

O-Alkylation of Pyrazol-3-ol Intermediates

A widely reported strategy involves O-alkylation of a 4-bromo-1H-pyrazol-3-ol intermediate. This method mirrors the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.

Reaction Protocol

- Starting Material : 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-ol is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters.

- Alkylation : The hydroxyl group at position 3 is treated with isobutoxymethyl bromide in the presence of sodium hydride (NaH) in dry DMF.

- Conditions :

Mechanism :

$$

\text{Pyrazol-3-O}^- + \text{Isobutoxymethyl-Br} \xrightarrow{\text{NaH, DMF}} \text{Pyrazol-3-O-CH}_2\text{O-iBu} + \text{Br}^-

$$

The base deprotonates the hydroxyl group, facilitating nucleophilic attack on the alkyl halide.

Optimization Insights

Cyclocondensation of Hydrazines with β-Keto Esters

This method constructs the pyrazole ring de novo, incorporating substituents during cyclization.

Synthetic Route

- Hydrazine Derivative : 2-Fluoroethylhydrazine reacts with ethyl 3-(isobutoxymethyl)-4-bromo-2-oxobutanoate.

- Cyclization : Acid-catalyzed (e.g., $$ \text{H}2\text{SO}4 $$) or thermal conditions (80–100°C).

- Yield : 65–72% after recrystallization.

Mechanism :

$$

\text{R-C(=O)-COOR'} + \text{H}2\text{N-NH-R''} \rightarrow \text{Pyrazole} + \text{H}2\text{O} + \text{ROH}

$$

The β-keto ester undergoes cyclocondensation with hydrazine to form the pyrazole core.

Challenges

Vilsmeier-Haack Formylation Followed by Functionalization

This two-step approach introduces the isobutoxymethyl group via formylation and subsequent alkylation.

Procedure

Comparative Analysis of Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

$$ ^{13}\text{C} $$ NMR :

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Coupling reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors or receptor ligands.

Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The target compound’s key substituents distinguish it from other brominated pyrazoles:

- Position 1 : 2-Fluoroethyl group (electron-withdrawing fluorine enhances lipophilicity and metabolic stability).

- Position 3 : Isobutoxymethyl ether (bulky, lipophilic substituent that may influence steric interactions).

- Position 4 : Bromine atom (common in bioactive pyrazoles for halogen bonding or enhancing electrophilicity).

Table 1: Comparison of Structural Analogs

Research Findings and Gaps

- Antimicrobial Potential: highlights brominated pyrazoles with chloro/fluoroaryl groups exhibiting antimicrobial activity, suggesting the target compound’s bromine and fluorine could synergize in similar applications .

- Metabolic Stability : The 2-fluoroethyl group may confer resistance to oxidative metabolism, a feature advantageous in drug design .

- Knowledge Gaps: Limited data exist on the target compound’s solubility, toxicity, or specific bioactivity due to its discontinued status.

Biological Activity

4-Bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, detailing its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H16BrFN2O

- Molecular Weight : 279.15 g/mol

- CAS Number : 1856048-00-4

- Structure : The compound features a pyrazole ring substituted with a bromo group, a fluoroethyl group, and an isobutoxymethyl moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects:

1. Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar activity .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the pyrazole ring contributes to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This mechanism is similar to that of well-known anti-inflammatory drugs like celecoxib .

Case Study 1: Antimicrobial Testing

In a study examining various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

A comparative analysis of several pyrazole derivatives demonstrated that those with halogen substitutions showed enhanced anti-inflammatory effects. The compound was tested in vitro for COX inhibition and showed promising results, indicating its potential as an anti-inflammatory agent .

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are optimal for preparing 4-bromo-1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole?

The synthesis of brominated pyrazole derivatives typically involves multi-step protocols. For analogs, nucleophilic substitution and cross-coupling reactions are critical. For example:

- Halogenation : Bromination at the pyrazole C4 position often requires controlled conditions (e.g., NBS in DMF at 0–5°C) to avoid over-substitution .

- Fluoroethyl Group Installation : The 2-fluoroethyl substituent can be introduced via alkylation using 2-fluoroethyl tosylate under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) .

- Isobutoxymethyl Attachment : Etherification of the hydroxymethyl intermediate with isobutyl bromide in the presence of NaH in THF is a standard approach .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent Polarity | Polar aprotic (DMF, DMSO) | Enhances nucleophilicity |

| Temperature | 0–60°C | Avoids decomposition |

| Reaction Time | 4–24 hours | Ensures complete substitution |

Purification : Column chromatography (ethyl acetate/hexane, 1:8) achieves >95% purity, as demonstrated for structurally related bromopyrazoles .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Pyrazole H5 proton: δ 7.2–7.5 ppm (singlet).

- Fluorinated CH₂ groups: δ 4.4–4.8 ppm (split due to ²J₃₄ coupling with fluorine) .

- ¹³C NMR : The brominated carbon (C4) appears at δ 105–110 ppm .

- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₉H₁₁BrFN₂O) with <2 ppm error .

- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) confirm functional groups .

Q. Common Pitfalls :

- Overlapping signals in crowded regions (e.g., isobutoxymethyl CH₂) require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromo group at C4 acts as a directing group for Suzuki-Miyaura or Sonogashira couplings. However, steric hindrance from the isobutoxymethyl group at C3 may reduce reaction efficiency:

- Electronic Effects : The electron-withdrawing fluoroethyl group at N1 increases electrophilicity at C4, enhancing oxidative addition in Pd-catalyzed reactions .

- Steric Effects : Bulky substituents require ligands like XPhos or SPhos to stabilize Pd intermediates .

Case Study : For 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, Sonogashira coupling with phenylacetylene achieved 64% yield using Pd(PPh₃)₄/CuI in Et₃N .

Q. How can computational modeling predict biological interactions of this compound?

- Docking Studies : The fluoroethyl group may engage in hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites).

- QSAR Analysis : LogP (~2.8) and topological polar surface area (TPSA ~60 Ų) suggest moderate blood-brain barrier permeability .

- MD Simulations : The flexible isobutoxymethyl chain may adopt multiple conformations, affecting binding kinetics .

Validation : Compare with structurally characterized analogs like 3-(4-fluorophenyl)-1H-pyrazole, where tautomerism and crystal packing influence activity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Scenario : Discrepancies between calculated and observed ¹H NMR shifts. Approach :

Verify Purity : Use HPLC (C18 column, MeCN/H₂O gradient) to rule out impurities >2% .

Dynamic Effects : Assess tautomerism via variable-temperature NMR (e.g., −40°C to 25°C) to freeze rotational conformers .

X-ray Crystallography : Resolve ambiguity by determining single-crystal structures, as done for 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole .

Q. What strategies mitigate decomposition during long-term storage?

- Storage Conditions :

- Temperature: −20°C in amber vials to prevent light-induced bromine loss .

- Solvent: DMSO-d₆ or CDCl₃ for NMR samples; avoid protic solvents (risk of hydrolysis).

- Stability Testing : Monitor via LC-MS every 3 months; degradation products (e.g., debrominated analogs) indicate photooxidation .

Data Contradiction Analysis

Q. Conflicting yields in Sonogashira couplings: How to troubleshoot?

Observed Issue : Yield variability (e.g., 50–75%) across labs. Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.